3-oxo-1-(sulfamoylamino)-1H-2-benzofuran
Description
3-oxo-1-(sulfamoylamino)-1H-2-benzofuran is a benzofuran derivative characterized by a sulfamoylamino substituent at the 1-position and a ketone group at the 3-position of the benzofuran core.
Properties
Molecular Formula |
C8H8N2O4S |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
3-oxo-1-(sulfamoylamino)-1H-2-benzofuran |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)10-7-5-3-1-2-4-6(5)8(11)14-7/h1-4,7,10H,(H2,9,12,13) |
InChI Key |
FUPBBIMZJUWMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-(sulfamoylamino)-1H-2-benzofuran typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran core, followed by the introduction of the sulfamoylamino and ketone groups. The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones. The sulfamoylamino group is introduced via sulfonamide formation, often using reagents like sulfamoyl chloride. The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 3-oxo-1-(sulfamoylamino)-1H-2-benzofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-oxo-1-(sulfamoylamino)-1H-2-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfamoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-oxo-1-(sulfamoylamino)-1H-2-benzofuran has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, providing insights into enzyme mechanisms.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors. Its sulfamoylamino group is known to interact with biological targets, making it a candidate for drug development.
Industry: In the material science industry, the compound can be used to develop new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-oxo-1-(sulfamoylamino)-1H-2-benzofuran involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The ketone group may also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-oxo-1-(sulfamoylamino)-1H-2-benzofuran with key analogs, focusing on structural features, physicochemical properties, and functional roles.
Structural Analogues
3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (CID 12220652) Structure: Features a sulfonyl chloride group at the 5-position instead of sulfamoylamino. Key Differences: Sulfonyl chloride is highly reactive, making it a precursor for sulfonamide synthesis. Molecular Formula: C₈H₅ClO₄S vs. C₈H₇N₂O₄S (estimated for the target compound).
3,3-bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one (CAS 7477-27-2) Structure: A bis-aryl substituted benzofuranone with methoxy groups. Key Differences: The absence of sulfamoylamino reduces polarity; methoxy groups contribute to lipophilicity (XLogP3 = 4.5) .
Phenolphthalein Monophosphate (CAS 13306-67-7) Structure: Contains a phosphate group and phenolic rings. Key Differences: The phosphate group confers pH-sensitive properties, whereas the sulfamoylamino group in the target compound may enhance binding to biological targets .
Physicochemical Properties
Notes:
- The sulfamoylamino group increases polar surface area (PSA) compared to methoxy or sulfonyl chloride substituents, suggesting improved solubility and membrane permeability for drug delivery.
- LogP : The target compound’s estimated lower LogP (~2.5) vs. 4.5 for the methoxy analog reflects reduced lipophilicity due to the polar sulfamoyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
